Navigating the Obscurities of 8-Methylnon-6-ynoic Acid: A Technical Brief for Chemical Researchers
Navigating the Obscurities of 8-Methylnon-6-ynoic Acid: A Technical Brief for Chemical Researchers
An In-depth Exploration of a Niche Alkyne Carboxylic Acid
In the vast landscape of chemical compounds, some molecules are thoroughly characterized and widely applied, while others remain in the relative obscurity of chemical catalogs. 8-Methylnon-6-ynoic acid is one such compound that, despite its defined structure, has a limited footprint in publicly available scientific literature. This technical guide, designed for researchers, scientists, and professionals in drug development, aims to provide a comprehensive overview of 8-Methylnon-6-ynoic acid, acknowledging the current data limitations and supplementing with foundational chemical principles to offer a scientifically grounded perspective.
Structural Elucidation and Core Identifiers
8-Methylnon-6-ynoic acid is a nine-carbon chain carboxylic acid with a methyl group at the eighth position and a carbon-carbon triple bond (an alkyne) starting at the sixth carbon. This structure imparts specific chemical characteristics due to the presence of both the carboxylic acid and the alkyne functional groups.
The fundamental identifiers for this compound are cataloged as follows:
| Property | Value | Source |
| CAS Number | 780760-97-6 | [1][2] |
| Molecular Formula | C10H16O2 | [1][2] |
| Molecular Weight | 168.23 g/mol | [1][2] |
| SMILES Code | CC(C)C#CCCCCC(=O)O | [2] |
A visual representation of the chemical structure of 8-Methylnon-6-ynoic acid is provided in the following diagram:
Caption: Chemical structure of 8-Methylnon-6-ynoic acid.
Physicochemical Properties: An Overview
Alkynes are generally nonpolar molecules with low solubility in polar solvents like water, but they dissolve well in nonpolar organic solvents.[3] The presence of the carboxylic acid group, which is polar and capable of hydrogen bonding, will increase its polarity and water solubility compared to a simple alkyne of similar size. Nevertheless, the long carbon chain suggests that its solubility in water will likely be limited.
Terminal alkynes (where the triple bond is at the end of the chain) are weakly acidic.[3] However, 8-Methylnon-6-ynoic acid is an internal alkyne, so the protons on the carbons of the triple bond are not acidic. The primary acidic character of this molecule comes from the carboxylic acid group.
Expected Chemical Reactivity
The chemical reactivity of 8-Methylnon-6-ynoic acid is dictated by its two primary functional groups: the alkyne and the carboxylic acid.
Alkyne Reactivity: The carbon-carbon triple bond is a region of high electron density, making it susceptible to addition reactions. These can include:
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Hydrogenation: The triple bond can be fully or partially reduced. Using a catalyst like palladium on carbon will typically reduce the alkyne to an alkane. A poisoned catalyst, such as Lindlar's catalyst, can be used to stop the reaction at the alkene stage, usually forming the cis-alkene.[4]
-
Halogenation: Alkynes react with halogens (like Br2 and Cl2) to form di- or tetra-haloalkanes.[3]
-
Hydration: In the presence of a mercury catalyst and acid, water can be added across the triple bond to form a ketone.[5]
-
Ozonolysis: This reaction cleaves the triple bond and can be used to form carboxylic acids. For an internal alkyne like 8-Methylnon-6-ynoic acid, ozonolysis would be expected to yield two different carboxylic acids.[5][6]
Carboxylic Acid Reactivity: The carboxylic acid group is known for its acidity and can undergo a variety of reactions, including:
-
Deprotonation: It can react with bases to form carboxylate salts.
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Esterification: In the presence of an alcohol and an acid catalyst, it can form an ester.
-
Reduction: It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
-
Conversion to other acid derivatives: The hydroxyl group can be replaced to form acid chlorides, anhydrides, and amides.
Hypothetical Synthesis Pathway
While a specific, validated synthesis protocol for 8-Methylnon-6-ynoic acid is not documented in readily accessible literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method for constructing carbon-carbon bonds, particularly for introducing an alkyne, is through the reaction of a terminal alkyne with an alkyl halide.
A hypothetical two-step synthesis could be envisioned as follows:
-
Alkylation of a Terminal Alkyne: A suitable starting material would be a terminal alkyne that can be deprotonated to form a nucleophilic acetylide ion. This acetylide can then react with an alkyl halide containing the remainder of the carbon skeleton, including the carboxylic acid (or a protected form of it).
-
Deprotection (if necessary): If the carboxylic acid was protected during the alkylation step to prevent it from interfering with the reaction, a final deprotection step would be required to yield the desired 8-Methylnon-6-ynoic acid.
The following diagram illustrates a generalized workflow for this hypothetical synthesis:
Caption: A generalized workflow for the hypothetical synthesis of an alkyne carboxylic acid.
Conclusion
8-Methylnon-6-ynoic acid represents a molecule with a well-defined structure but a sparse public data profile. For researchers and drug development professionals, understanding its fundamental chemical characteristics is key to exploring its potential applications. While detailed experimental data remains elusive, a solid understanding of the interplay between its alkyne and carboxylic acid functionalities provides a robust framework for predicting its behavior and designing synthetic strategies. As with any less-characterized compound, any future experimental work should be approached with careful planning and thorough analytical characterization to validate its properties and potential uses.
References
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askIITians. Hydrocarbons- Properties of Alkynes. [Link]
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StudySmarter. Chemical Properties of Alkynes: Meaning, Examples, Uses. [Link]
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NIST. 8-Methyl-6-nonenoic acid. [Link]
- Google Patents.
-
Chemistry Steps. Alkynes to Carboxylic Acids. [Link]
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NP-MRD. Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845). [Link]
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BrainKart. Physical and Chemical properities of alkynes. [Link]
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CliffsNotes. Alkynes. [Link]
-
PMC. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. [Link]
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PubChem. (6Z)-8-methylnon-6-enoic acid. [Link]
- Google Patents. US20190390231A1 - Method for the microbial production of 8-methyl nonanoic acid.
Sources
- 1. molcore.com [molcore.com]
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